molecular formula C11H12N2S B2544080 5-(2-phenylethyl)-2-Thiazolamine CAS No. 100988-28-1

5-(2-phenylethyl)-2-Thiazolamine

Cat. No. B2544080
CAS RN: 100988-28-1
M. Wt: 204.29
InChI Key: FFDIQZFHXKHMES-UHFFFAOYSA-N
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Description

Phenethyl compounds are a class of organic compounds that contain a phenethyl group, which consists of a benzene ring attached to an ethyl group . They are commonly found in a variety of natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of phenethyl compounds can vary greatly depending on the specific compound being synthesized . For example, phenethyl acetate can be synthesized by the esterification of phenethyl alcohol and acetic acid .


Molecular Structure Analysis

The molecular structure of phenethyl compounds consists of a benzene ring attached to an ethyl group . The specific structure can vary depending on the presence of additional functional groups .


Chemical Reactions Analysis

Phenethyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of phenethyl compounds can vary greatly depending on the specific compound. For example, phenethyl acetate is a colorless liquid with a sweet and sour taste .

Scientific Research Applications

Medicinal Chemistry

The 2-phenethylamine motif plays a crucial role in medicinal chemistry. From simple, open-chain structures to more complex polycyclic arrangements, this moiety is widely present in nature. Notably, endogenous catecholamines like dopamine, norepinephrine, and epinephrine (which exhibit an open-chain 2-phenethylamine structure) play critical roles in dopaminergic neurons, influencing voluntary movement, stress, and mood .

Key Points::

Carbonic Anhydrase Inhibition

Certain derivatives of 2-phenethylamine scaffold, such as branched sulfamides, exhibit potent inhibition of carbonic anhydrase (CA) enzymes. These inhibitors have potential therapeutic applications .

Serotonin Receptor Subtypes (5-HT 2)

Some 2-phenethylamines selectively bind to 5-HT 2 receptor subtypes (5-HT 2A, 5-HT 2B, and 5-HT 2C). Their promising binding profiles make them potential therapeutic compounds .

Designer Drugs and Drug Abuse

Beyond therapeutic applications, a long list of alkaloids incorporating the 2-phenethylamine moiety has been associated with recreational use (“designer drugs”). These compounds are responsible for drug abuse-related conditions .

Mechanism of Action

The mechanism of action of phenethyl compounds can vary greatly depending on the specific compound and its biological target . For example, some phenethylamines are known to act as central nervous system stimulants .

Safety and Hazards

The safety and hazards associated with phenethyl compounds can vary greatly depending on the specific compound. Some phenethyl compounds are used as flavorings and fragrances and are generally recognized as safe, while others can be hazardous .

Future Directions

Research into phenethyl compounds is ongoing, with new bioactive phenethylamines being discovered by research groups . Future directions may include the development of new synthetic strategies and the discovery of new therapeutic targets .

properties

IUPAC Name

5-(2-phenylethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-11-13-8-10(14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDIQZFHXKHMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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